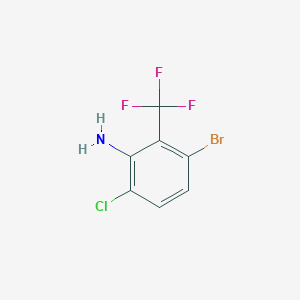

3-Bromo-6-chloro-2-(trifluoromethyl)aniline

Description

Properties

IUPAC Name |

3-bromo-6-chloro-2-(trifluoromethyl)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4BrClF3N/c8-3-1-2-4(9)6(13)5(3)7(10,11)12/h1-2H,13H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSHNIOKMBVTPBO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1Cl)N)C(F)(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4BrClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.46 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

General Synthetic Strategy Overview

The preparation of halogenated trifluoromethyl anilines typically starts from appropriately substituted trifluoromethyl toluidines or trifluoromethylbenzene derivatives. The key steps are:

- Acetylation of the amino group to protect it during subsequent reactions.

- Nitration to introduce a nitro group regioselectively.

- Deacetylation to regenerate the free amine.

- Diazotization and halogen substitution (deamination) to introduce or modify halogen substituents.

- Reduction of the nitro group to the aniline.

This sequence is adapted from the preparation of 3-bromo-5-trifluoromethylaniline, which shares structural similarity and synthetic challenges with 3-bromo-6-chloro-2-(trifluoromethyl)aniline.

Detailed Preparation Method (Adapted from Patent CN101168510A)

| Step No. | Reaction Step | Reagents/Conditions | Description | Yield/Notes |

|---|---|---|---|---|

| 1 | Acetylation | Acetic acid, acetic anhydride, 50-60°C, 4-bromo-2-trifluorotoluidine as starting material | Formation of acetamide protecting group on amino group | Yield: 98%, purity 99.6% |

| 2 | Nitration | Sulfuric acid, nitric acid, 10-20°C | Introduction of nitro group at desired aromatic position | Reaction monitored to completion |

| 3 | Deacetylation | 30% HCl aqueous solution, reflux | Hydrolysis of acetamide to regenerate free amine | Complete hydrolysis confirmed by sampling |

| 4 | Diazotization & Deamination | Sulfuric acid, sodium nitrite, phosphoric acid, ortho-phosphorous acid, cupric oxide catalyst | Conversion of amino group to diazonium salt and replacement by halogen (bromine or chlorine) | Temperature controlled below 30°C |

| 5 | Reduction | Iron powder, glacial acetic acid, reflux | Reduction of nitro group to aniline | Reaction under reflux, 2 hours |

- Zinc powder can be added during acetylation as a catalyst to improve reaction efficiency.

- The process is industrially feasible with an overall yield around 43% for similar compounds.

- Reaction temperatures are carefully controlled to avoid side reactions.

- The method is adaptable to prepare related halogenated trifluoromethylanilines such as 3-chloro-5-trifluoromethylaniline and 3-fluoro-5-trifluoromethylaniline.

Specific Considerations for this compound

- Starting Material Selection: A suitable starting material would be a 4-bromo-2-chloro- or 4-chloro-2-bromo-trifluoromethylbenzene derivative, depending on the desired substitution pattern.

- Regioselectivity: The presence of both bromine and chlorine substituents requires careful control during nitration and diazotization to avoid positional isomers.

- Halogen Introduction: The diazotization step allows for selective replacement of amino groups with halogens, enabling the introduction of bromine or chlorine at specific positions.

- Reduction: Final reduction to the aniline must preserve the halogen substituents and trifluoromethyl group.

Comparative Table of Preparation Parameters

| Parameter | Typical Conditions for Related Compounds (e.g., 3-bromo-5-trifluoromethylaniline) | Expected Adaptation for this compound |

|---|---|---|

| Acetylation Temperature | 50-60°C | Similar, controlled to avoid overreaction |

| Nitration Temperature | 10-20°C | Similar, with careful temperature control |

| Diazotization Reagents | NaNO2, H2SO4, H3PO4, CuO catalyst | Same, with adjusted stoichiometry for dual halogenation |

| Reduction Conditions | Fe powder, glacial acetic acid, reflux | Same, ensuring no dehalogenation |

| Overall Yield | ~43% | Expected similar with process optimization |

Research Findings and Industrial Relevance

- The described process uses conventional unit reactions suitable for scale-up and industrial manufacture.

- The use of acetyl protection improves regioselectivity and yield in nitration steps.

- Diazotization with copper catalysts enables efficient halogen substitution.

- The process avoids harsh conditions, making it environmentally safer and cost-effective.

- The methodology is versatile and can be adapted to prepare various halogenated trifluoromethylanilines, including this compound.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-6-chloro-2-(trifluoromethyl)aniline undergoes various chemical reactions, including:

Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the bromine or chlorine atoms are replaced by other nucleophiles.

Oxidation and Reduction: It can be oxidized or reduced under specific conditions to form different derivatives.

Coupling Reactions: The compound is also a candidate for Suzuki-Miyaura coupling reactions, where it forms carbon-carbon bonds with other aromatic compounds.

Common Reagents and Conditions

Nucleophilic Substitution: Common reagents include sodium hydroxide, potassium tert-butoxide, and various amines.

Oxidation: Reagents such as potassium permanganate or chromium trioxide are used.

Reduction: Hydrogen gas in the presence of palladium on carbon (Pd/C) is a typical reducing agent.

Coupling Reactions: Palladium catalysts and boronic acids are commonly used in Suzuki-Miyaura coupling.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield a variety of substituted anilines, while coupling reactions can produce biaryl compounds .

Scientific Research Applications

Medicinal Chemistry

Anticancer Research

One of the prominent applications of 3-bromo-6-chloro-2-(trifluoromethyl)aniline is as an intermediate in the synthesis of novel anticancer agents. Research indicates that compounds with trifluoromethyl substitutions exhibit enhanced metabolic stability and biological activity. For instance, a study highlighted that trifluoromethyl derivatives significantly improve the metabolic stability of aniline-based compounds, making them suitable for further pharmacological evaluation .

Structure-Activity Relationship Studies

The compound has been utilized in structure-activity relationship (SAR) studies to explore the effects of halogen substitutions on biological activity. Variations of aniline derivatives, including those with trifluoromethyl groups, have shown increased antagonistic activities against specific receptors (e.g., P2X3R), suggesting that this compound could serve as a valuable scaffold for developing new therapeutics .

Agrochemicals

Pesticide Development

Halogenated anilines are often explored for their potential as active ingredients in pesticides and herbicides. The unique reactivity of this compound allows for modifications that can enhance herbicidal properties or target specific pests more effectively. The introduction of trifluoromethyl groups has been linked to improved efficacy and selectivity in agrochemical formulations.

Material Science

Polymer Synthesis

In materials science, this compound can be employed as a monomer or additive in the synthesis of polymers with desirable properties such as thermal stability and chemical resistance. Its halogenated structure contributes to the overall performance characteristics of polymeric materials, making them suitable for high-performance applications.

Chemical Synthesis

Intermediate in Organic Synthesis

The compound serves as an important intermediate in various organic synthesis pathways. Its ability to participate in electrophilic aromatic substitutions makes it a versatile building block for synthesizing more complex molecules. The reactions involving this compound can lead to the formation of other functionalized aromatic compounds that are crucial in both academic research and industrial applications.

Data Table: Applications Overview

Case Studies

Case Study 1: Anticancer Drug Development

A recent study focused on synthesizing a series of aniline derivatives, including this compound, which were evaluated for their cytotoxic effects against cancer cell lines. The results indicated that specific halogen substitutions significantly enhanced the compounds' anticancer activity compared to non-halogenated analogs .

Case Study 2: SAR Analysis

Another investigation analyzed the SAR of various aniline derivatives where this compound was included. The findings revealed that this compound exhibited superior antagonistic activity against P2X3 receptors compared to other substituted anilines, highlighting its potential as a lead compound for further drug development .

Mechanism of Action

The mechanism of action of 3-Bromo-6-chloro-2-(trifluoromethyl)aniline involves its interaction with specific molecular targets. The trifluoromethyl group is known to enhance the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. This property makes it a valuable candidate for drug development, as it can interact with intracellular targets. The exact pathways and molecular targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Positional Isomers

Positional isomers differ in the arrangement of substituents on the benzene ring, significantly altering physicochemical properties and reactivity.

Key Observations :

- All isomers share the same molecular formula but differ in steric and electronic effects.

- The 2-CF₃ group in the target compound may increase electron-withdrawing effects compared to 4-CF₃ isomers, influencing reaction rates in electrophilic substitutions.

Derivatives with Additional Functional Groups

Substituents like nitro (NO₂) or iodine (I) further modify reactivity and applications.

Key Observations :

Halogenated Analogs with Alternate Halogens

Variations in halogens (e.g., Br vs. I) impact bond strength and biological activity.

Biological Activity

3-Bromo-6-chloro-2-(trifluoromethyl)aniline is a halogenated aniline derivative that has garnered attention due to its potential biological activities. The presence of bromine, chlorine, and trifluoromethyl groups enhances its chemical properties, making it a candidate for various pharmacological applications. This article reviews the biological activity of this compound, focusing on its mechanism of action, structure-activity relationships (SAR), and relevant case studies.

- Molecular Formula : C7H4BrClF3N

- Molecular Weight : 251.47 g/mol

- Boiling Point : 72 °C (0.2 mmHg)

- Melting Point : 29–32 °C

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group is known to enhance metabolic stability and lipophilicity, which can lead to improved pharmacokinetic profiles.

Key Interactions:

- Enzyme Inhibition : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways.

- Receptor Binding : Its structural features allow for effective binding to various receptors, influencing cellular signaling pathways.

Structure-Activity Relationship (SAR)

Research has indicated that the substitution patterns on the aniline ring significantly affect the biological activity of related compounds. For instance, the introduction of trifluoromethyl groups has been linked to increased metabolic stability and enhanced antagonistic activities against specific receptors.

Comparative Analysis

A comparative analysis of halogenated aniline derivatives reveals that:

- Compounds with trifluoromethyl substitutions exhibit superior metabolic stability compared to those with other halogen substitutions.

- The order of effectiveness in terms of receptor binding is often influenced by the nature and position of halogen substituents.

| Compound | Substituents | Activity Level |

|---|---|---|

| This compound | Br, Cl, CF3 | High |

| 4-Fluoroaniline | F | Moderate |

| 3-Chloroaniline | Cl | Low |

Case Studies

- P2X3 Receptor Antagonism : In a study examining various aniline derivatives, it was found that compounds similar to this compound exhibited significant antagonistic activity against the P2X3 receptor, which is implicated in pain signaling pathways. The introduction of trifluoromethyl groups resulted in nearly a tenfold increase in metabolic stability compared to non-fluorinated analogs .

- Antimicrobial Activity : Another study explored the antimicrobial properties of related compounds, demonstrating that halogenated anilines possess potent activity against resistant bacterial strains. The trifluoromethyl substitution was noted to enhance this activity significantly .

Q & A

Basic: What synthetic methodologies are recommended for preparing 3-Bromo-6-chloro-2-(trifluoromethyl)aniline?

Methodological Answer:

The compound can be synthesized via regioselective bromination or halogen-exchange reactions. A validated approach involves using 1,3-dibromo-5,5-dimethylhydantoin (DBDMH) as a brominating agent under mild conditions (20–25°C) in ethyl acetate. For example, bromination of a trifluoromethyl-substituted aniline precursor with DBDMH yields brominated derivatives with high regioselectivity .

Key Steps:

- Dissolve precursor in ethyl acetate.

- Add DBDMH gradually under nitrogen atmosphere.

- Purify via reverse-phase column chromatography (C18, acetonitrile-water with 0.03% formic acid) .

Basic: How should researchers purify and characterize this compound?

Methodological Answer:

Purification:

- Use reverse-phase chromatography (C18 column) with acetonitrile-water gradients .

- Store purified samples at -20°C for long-term stability, avoiding repeated freeze-thaw cycles .

Characterization:

- NMR : Compare experimental -NMR spectra with computational predictions (e.g., B3LYP/6-31G* level) to confirm regiochemistry .

- LCMS : Validate molecular weight using m/z ratios (e.g., m/z 265 [M+H] for related compounds) .

Advanced: How do electronic effects of substituents (Br, Cl, CF3_33) influence reactivity?

Methodological Answer:

The trifluoromethyl group is strongly electron-withdrawing (-I effect), while bromine and chlorine exert moderate -I and +M effects. This combination:

- Reduces basicity : The NH group becomes less nucleophilic, affecting coupling reactions (e.g., Suzuki-Miyaura) .

- Directs electrophilic substitution : The CF group meta-directs, while halogens para/ortho-direct, creating competing regiochemical outcomes. Computational studies (DFT, B3LYP) can predict dominant pathways .

Table 1 : Substituent Effects on pKa (Theoretical vs Experimental)

| Substituent | Theoretical pKa (DFT) | Experimental pKa |

|---|---|---|

| CF | 2.1 | 2.3 |

| Br | 3.8 | 4.0 |

| Cl | 4.2 | 4.5 |

| Data extrapolated from similar aniline derivatives . |

Advanced: What computational strategies optimize reaction design for derivatives?

Methodological Answer:

Density Functional Theory (DFT):

- Use hybrid functionals (e.g., B3LYP) to model thermochemical properties (atomization energies, ionization potentials) with <3 kcal/mol error .

- Include exact-exchange terms for accurate electron correlation in halogenated systems .

Case Study :

For Pd-catalyzed cross-coupling:

Calculate transition-state energies for possible coupling sites.

Validate with experimental yields (e.g., tetrakis(triphenylphosphine)palladium(0) in DMF at 80°C) .

Advanced: How to resolve contradictions in crystallographic data for halogenated anilines?

Methodological Answer:

- Use SHELX programs for structure refinement. Key steps:

- Compare bond lengths/angles with DFT-optimized geometries to identify outliers (e.g., C-Br vs C-Cl distortions) .

Safety: What protocols mitigate risks during handling?

Methodological Answer:

- PPE : Wear nitrile gloves, chemical goggles, and a lab coat. Use fume hoods for synthesis .

- Exposure Response :

- Skin contact: Rinse with water for 15 minutes; use 1% acetic acid for neutralization .

- Inhalation: Administer oxygen if respiratory distress occurs .

- Storage : Keep in sealed containers at 4°C, away from oxidizers .

Advanced: How to analyze environmental persistence of perfluoroalkyl aromatic amines?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.